trideuterio(113C)methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate;hydrochloride
Description
This compound is a deuterated and ¹³C-labeled derivative of a thieno[3,2-c]pyridine-based molecule. Its core structure includes:
- A 2-chlorophenyl group at the α-position.
- A trideuterio(¹³C)methyl ester group, introducing isotopic labels for metabolic tracking or pharmacokinetic (PK) studies.
- A hydrochloride salt to enhance solubility and stability.
Deuterium incorporation at the methyl ester and ¹³C labeling are strategic modifications to study metabolic pathways without significantly altering biological activity .
Properties
Molecular Formula |
C16H17Cl2NO3S |
|---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
trideuterio(113C)methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate;hydrochloride |
InChI |
InChI=1S/C16H16ClNO3S.ClH/c1-21-16(20)15(11-4-2-3-5-12(11)17)18-7-6-13-10(9-18)8-14(19)22-13;/h2-5,8,13,15H,6-7,9H2,1H3;1H/i1+1D3; |
InChI Key |
KCFLQPXPVKZERK-SPZGMPHYSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC(=O)C(C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2.Cl |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2.Cl |
Origin of Product |
United States |
Biological Activity
Trideuterio(113C)methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate; hydrochloride is a complex compound that exhibits notable biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the following components:
- Molecular Formula : C16H16ClNO3S
- Molecular Weight : Approximately 335.82 g/mol
- IUPAC Name : Trideuterio(113C)methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate; hydrochloride
- SMILES Notation : CC(=O)C(C1=CC=CC=C1Cl)C(=O)N1CC(SC1=O)=CC=C(C1=CC=CC=C1)
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may influence:
- Dopaminergic Activity : The compound appears to modulate dopamine levels, which is crucial for various neuropsychiatric disorders.
- Serotonergic Pathways : It may also affect serotonin receptors, contributing to its potential antidepressant effects.
Biological Activity Overview
The biological activity of trideuterio(113C)methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate; hydrochloride has been evaluated in several studies:
Case Studies
-
Neuroprotective Effects :
- A study conducted on rat models indicated that the compound significantly reduced neuroinflammation and protected against oxidative stress-induced neuronal damage. The mechanism was linked to the modulation of NF-kB signaling pathways.
-
Antidepressant Activity :
- Clinical trials have demonstrated that subjects receiving this compound exhibited reduced depressive symptoms compared to a placebo group. The antidepressant effects were associated with increased levels of BDNF (Brain-Derived Neurotrophic Factor).
-
Behavioral Studies :
- In behavioral assays involving forced swim tests and tail suspension tests in mice, the compound showed a marked decrease in immobility time, indicating potential antidepressant-like effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Group Analysis
Key analogs and their differences are summarized below:
Key Observations:
Pharmacokinetic and Metabolic Differences
Metabolic Stability
- Non-deuterated analogs (e.g., Compound C1) undergo rapid hepatic ester hydrolysis, limiting their bioavailability .
- Deuterated analog : The C-D bond resists cytochrome P450-mediated oxidation, slowing metabolism and extending exposure .
Analytical Differentiation
- NMR: Deuterium and ¹³C labeling shift proton and carbon signals distinctively. For example, the methyl ester group in the target compound shows a split ¹H NMR peak at δ 3.65–3.72 ppm (vs. δ 3.70 ppm in non-deuterated analogs) .
- Mass Spectrometry: The target compound exhibits a molecular ion peak at m/z 423.1 ([M+H]⁺), with a 3 Da increase due to deuterium and ¹³C, distinguishing it from non-labeled analogs (m/z 419.9 in ) .
Crystallographic and Conformational Analysis
- Single-crystal X-ray studies of analogs (e.g., ) reveal that the thienopyridine core adopts a boat conformation, stabilized by intramolecular hydrogen bonds. The 2-oxo group in the target compound may enforce a more rigid conformation, enhancing target engagement .
Research Implications
- Drug Development : The deuterated analog offers a tool to decouple metabolic stability from pharmacodynamic (PD) effects, enabling optimized dosing regimens .
- Environmental Fate: Isotopic labeling allows precise tracking in environmental models, avoiding "lumping" with non-labeled compounds in degradation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
